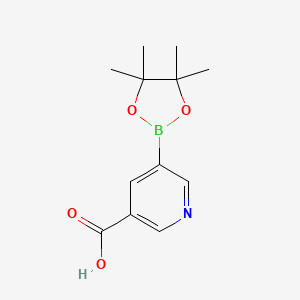

5-Carboxypyridine-3-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Carboxypyridine-3-boronic acid pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group and a pinacol ester moiety, which imparts unique chemical properties. It is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxypyridine-3-boronic acid pinacol ester typically involves the reaction of 5-carboxypyridine with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, to yield the desired boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

5-Carboxypyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester can yield boronic acids, while reduction can produce alcohols or alkanes .

Applications De Recherche Scientifique

5-Carboxypyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Carboxypyridine-3-boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methoxy-3-pyridineboronic acid pinacol ester: This compound is similar in structure but contains a methoxy group instead of a carboxy group.

6-Hydroxypyridine-3-boronic acid pinacol ester: This compound has a hydroxyl group at the 6-position instead of a carboxy group.

Uniqueness

5-Carboxypyridine-3-boronic acid pinacol ester is unique due to the presence of the carboxy group, which imparts different chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the carboxy group plays a crucial role .

Activité Biologique

5-Carboxypyridine-3-boronic acid pinacol ester (BOL) is a compound of significant interest in medicinal chemistry and chemical biology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with biomolecules, cytotoxic effects, and potential applications in drug development.

Structural Characteristics

This compound is a boronic acid derivative characterized by the presence of a carboxyl group that enhances its oxidative stability and reactivity. The introduction of the carboxyl group is crucial as it forms a stable complex with boron, which is essential for its biological interactions.

Biological Activity Overview

The biological activity of BOL can be categorized into several key areas:

- Cytotoxicity : Studies have demonstrated that BOL exhibits selective cytotoxic effects against various cancer cell lines while maintaining viability in healthy cells. For instance, in experiments involving prostate cancer cells (PC-3), concentrations of 5 µM resulted in a reduction of cell viability to 33%, while healthy L929 cells exhibited 95% viability after treatment .

- Antimicrobial Properties : BOL has shown promising antimicrobial activity against a range of microorganisms, including Staphylococcus aureus and Escherichia coli. Inhibition zones ranging from 7 to 13 mm were observed, indicating effective growth inhibition across different species .

- Antioxidant Activity : The antioxidant properties of BOL have been evaluated using various assays such as DPPH and ABTS methods. The compound demonstrated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol, suggesting its potential use in preventing oxidative stress-related diseases .

- Binding Affinity : BOL forms reversible covalent bonds with saccharides and proteins, which is critical for its role as a pharmacophore in drug design. Its binding affinity towards different saccharides was measured, revealing that it retains favorable interactions similar to other boronic acids .

Cytotoxicity Assays

A detailed investigation into the cytotoxic effects of BOL was conducted using the MTS assay on PC-3 prostate cancer cells. The study found that:

- Concentration-Dependent Effects : At concentrations of 0.5, 1, 2, and 5 µM, the viability of PC-3 cells decreased significantly compared to healthy fibroblast cells (L929) which remained largely unaffected at the same concentrations .

Antimicrobial Studies

Antimicrobial efficacy was tested against various bacterial strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 9 |

| Pseudomonas aeruginosa | 7 |

These results confirm BOL's potential as an antimicrobial agent .

Antioxidant Activity Evaluation

The antioxidant capacity was assessed using multiple methods:

| Method | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

| CUPRAC | 20 |

These findings indicate that BOL possesses robust antioxidant properties, making it a candidate for further investigation in oxidative stress-related conditions .

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-8(10(15)16)6-14-7-9/h5-7H,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTYOQPLTYTEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.